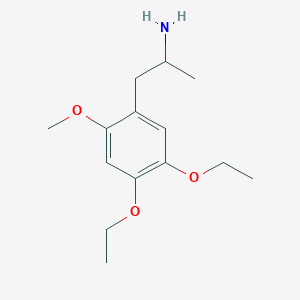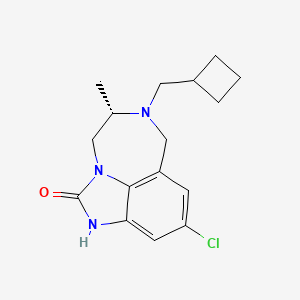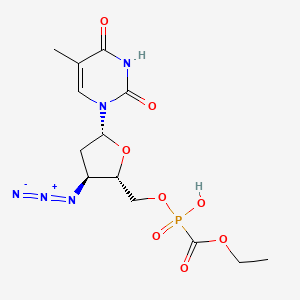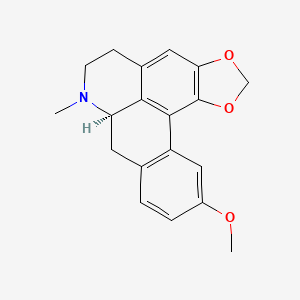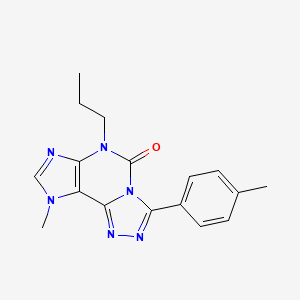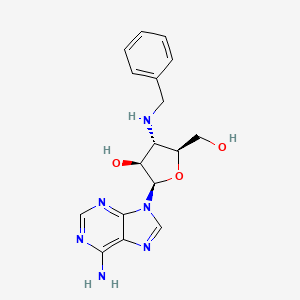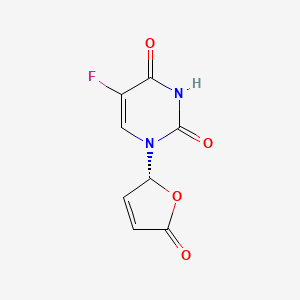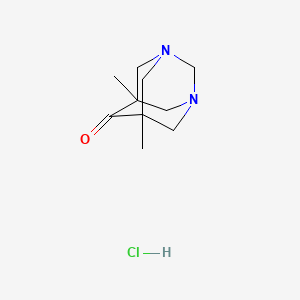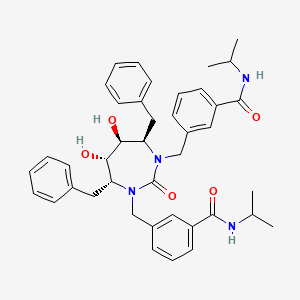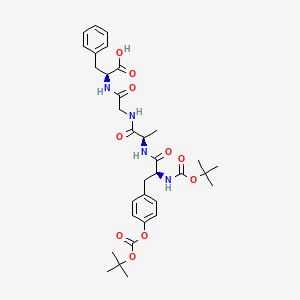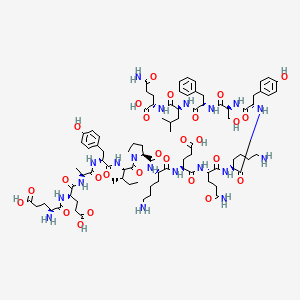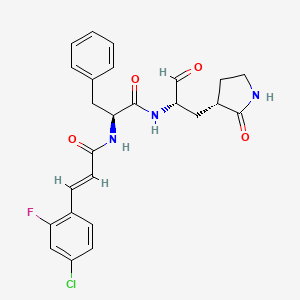
3Clpro-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chymotrypsin-like protease inhibitor 1, commonly known as 3CLpro-1, is an antiviral compound that acts as a 3-chymotrypsin-like protease inhibitor. It was initially developed for the treatment of human enterovirus 71 and has shown significant activity against various coronavirus diseases, including Severe Acute Respiratory Syndrome (SARS) and Middle East Respiratory Syndrome (MERS). The compound is one of the most potent inhibitors of the viral enzyme 3-chymotrypsin-like protease, with an in vitro IC50 of 200 nanomolar .
Méthodes De Préparation
The preparation of 3-chymotrypsin-like protease inhibitor 1 involves several synthetic routes and reaction conditions. One method includes the following steps :
Substitution Reaction: The compound 1 undergoes a substitution reaction with ethyl trifluoroacetate in the presence of an organic solvent and alkali to form compound 2.
Hydrolysis Reaction: Compound 3 is subjected to hydrolysis in the presence of an organic solvent and alkali to yield compound 4.
Condensation Reaction: Compound 4 undergoes condensation with compound 2 under the conditions of an organic solvent and a condensing agent to form compound 5.
Further Condensation: Compound 5 is further condensed with compound 6 under similar conditions to produce compound 7.
Dehydration Reaction: Finally, compound 7 undergoes a dehydration reaction in the presence of an organic solvent, alkali, and a dehydrating agent to yield the 3-chymotrypsin-like protease inhibitor 1.
This method is advantageous due to its short synthetic route, high purity of the obtained product, and suitability for industrial production.
Analyse Des Réactions Chimiques
3-chymotrypsin-like protease inhibitor 1 undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Condensation: It can undergo condensation reactions to form larger molecules.
Common reagents used in these reactions include organic solvents, alkali, condensing agents, and dehydrating agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
3-chymotrypsin-like protease inhibitor 1 has a wide range of scientific research applications :
Chemistry: It is used as a model compound for studying protease inhibition and enzyme kinetics.
Biology: The compound is employed in research on viral replication and the development of antiviral therapies.
Medicine: It is being investigated as a potential treatment for various viral infections, including COVID-19.
Industry: The compound is used in the development of antiviral drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-chymotrypsin-like protease inhibitor 1 involves the inhibition of the 3-chymotrypsin-like protease enzyme . This enzyme is crucial for the replication of coronaviruses, as it cleaves the viral polyprotein at specific sites to produce functional viral proteins. The compound binds to the active site of the enzyme, preventing it from cleaving the polyprotein and thereby inhibiting viral replication. The molecular targets involved in this process include the catalytic triad of the enzyme, consisting of histidine, cysteine, and aspartate residues.
Comparaison Avec Des Composés Similaires
3-chymotrypsin-like protease inhibitor 1 is compared with other similar compounds, such as :
Rupintrivir: Another potent 3-chymotrypsin-like protease inhibitor with similar antiviral activity.
Nirmatrelvir: A covalent inhibitor of the 3-chymotrypsin-like protease, used in the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of the 3-chymotrypsin-like protease, approved for use in Japan.
The uniqueness of 3-chymotrypsin-like protease inhibitor 1 lies in its high potency and broad-spectrum activity against various coronaviruses. It also exhibits a different binding mode compared to other inhibitors, making it a valuable compound for antiviral research.
Propriétés
Numéro CAS |
1065478-52-5 |
|---|---|
Formule moléculaire |
C25H25ClFN3O4 |
Poids moléculaire |
485.9 g/mol |
Nom IUPAC |
(2S)-2-[[(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoyl]amino]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H25ClFN3O4/c26-19-8-6-17(21(27)14-19)7-9-23(32)30-22(12-16-4-2-1-3-5-16)25(34)29-20(15-31)13-18-10-11-28-24(18)33/h1-9,14-15,18,20,22H,10-13H2,(H,28,33)(H,29,34)(H,30,32)/b9-7+/t18-,20-,22-/m0/s1 |
Clé InChI |
HXAHMXYAYHWWRI-ZCTWNQIISA-N |
SMILES isomérique |
C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)F |
SMILES canonique |
C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


